molecular formula C15H12F2N6 B10950497 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10950497
M. Wt: 314.29 g/mol
InChI Key: WCVVHNPOBFODOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines the structural features of pyrazole, triazole, and quinazoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydrazinoquinazoline with difluoromethyl-substituted pyrazole derivatives under specific conditions to form the desired triazoloquinazoline structure .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. The combination of pyrazole, triazole, and quinazoline rings also provides a versatile scaffold for further functionalization and optimization in drug development .

Properties

Molecular Formula

C15H12F2N6

Molecular Weight

314.29 g/mol

IUPAC Name

2-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H12F2N6/c1-9-6-12(14(16)17)20-22(9)7-13-19-15-10-4-2-3-5-11(10)18-8-23(15)21-13/h2-6,8,14H,7H2,1H3

InChI Key

WCVVHNPOBFODOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C=NC4=CC=CC=C4C3=N2)C(F)F

Origin of Product

United States

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